2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid

Catalog No.
S003981
CAS No.
23094-71-5
M.F
C41H30O27
M. Wt
954.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,...

CAS Number

23094-71-5

Product Name

2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid

IUPAC Name

2-[(4R,5S,7R,25S,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid

Molecular Formula

C41H30O27

Molecular Weight

954.7 g/mol

InChI

InChI=1S/C41H30O27/c42-13-1-8(2-14(43)24(13)49)35(56)68-41-34-33-31(64-39(60)12(6-19(47)48)22-23-11(38(59)67-34)5-17(46)27(52)32(23)65-40(61)30(22)55)18(63-41)7-62-36(57)9-3-15(44)25(50)28(53)20(9)21-10(37(58)66-33)4-16(45)26(51)29(21)54/h1-5,12,18,22,30-31,33-34,41-46,49-55H,6-7H2,(H,47,48)/t12-,18+,22-,30-,31?,33-,34+,41-/m0/s1

InChI Key

HGJXAVROWQLCTP-VMXBZOPGSA-N

SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O

Synonyms

chebulagic acid

Canonical SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]2C3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O

Description

The exact mass of the compound Unii-JW8L3F5IW9 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Identity

UNII-JW8L3F5IW9 refers to Chebulagic acid, a triterpenoid saponin molecule found in various medicinal plants, most notably Terminalia chebula []. Its chemical formula is C41H30O27 and it has a molecular weight of 954.6607 [].

Scientific Research Applications

  • Antioxidant Activity

    Research suggests Chebulagic acid may possess antioxidant properties, potentially helping to protect cells from damage caused by free radicals [].

  • Anti-inflammatory Activity

    Studies have explored the anti-inflammatory effects of Chebulagic acid, suggesting it might be beneficial in conditions like inflammatory bowel disease [].

  • Anticancer Properties

    Some scientific investigations have looked at the potential anticancer properties of Chebulagic acid. However, more research is needed to understand its mechanisms and efficacy in cancer treatment [].

Chebulagic acid is a complex molecule with a high molecular weight (954.66 g/mol) []. It possesses multiple hydroxyl groups and a carboxylic acid group, contributing to its acidity and potential biological properties []. Chebulagic acid has attracted interest in scientific research due to its reported pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects [, ].


Molecular Structure Analysis

Chebulagic acid features a tetracyclic triterpenoid skeleton with seven or eight defined stereocenters, indicating a complex three-dimensional structure []. The presence of numerous hydroxyl groups throughout the molecule contributes to its polarity and potential for hydrogen bonding with other molecules []. However, the exact spatial arrangement of these groups is not fully elucidated, requiring further investigation [].


Chemical Reactions Analysis

While the specific synthesis pathway for Chebulagic acid in plants remains unclear, research suggests its formation involves complex enzymatic reactions starting from terpene precursors []. Detailed information on the decomposition reactions of Chebulagic acid is limited in scientific literature.


Physical And Chemical Properties Analysis

  • High Molecular Weight: As mentioned earlier, the high molecular weight (954.66 g/mol) indicates a large and complex molecule [].
  • Polarity: The presence of numerous hydroxyl and carboxylic acid groups suggests Chebulagic acid is likely polar, potentially affecting its solubility in water and organic solvents [].
  • Acidity: The carboxylic acid group contributes to the acidic nature of Chebulagic acid [].
  • Antioxidant Activity: Chebulagic acid's structure suggests potential free radical scavenging properties, contributing to its antioxidant effects [].
  • Anti-inflammatory Activity: Chebulagic acid might modulate inflammatory signaling pathways, potentially explaining its anti-inflammatory properties [].
  • Anticancer Activity: Studies suggest Chebulagic acid might induce cell death in cancer cells through various mechanisms, warranting further exploration [].

XLogP3

0.4

Hydrogen Bond Acceptor Count

27

Hydrogen Bond Donor Count

13

Exact Mass

954.09744568 g/mol

Monoisotopic Mass

954.09744568 g/mol

Heavy Atom Count

68

UNII

JW8L3F5IW9

MeSH Pharmacological Classification

Lipoxygenase Inhibitors

Wikipedia

Chebulagic_acid
Dihydrocortisone

Dates

Modify: 2023-09-13
[1]. Athira AP et al. Inhibition of Angiogenesis In Vitro by Chebulagic Acid: A COX-LOX Dual Inhibitor. Int J Vasc Med. 2013;2013:843897.

[2]. Kim HJ et al. Neuroprotective Effect of Chebulagic Acid via Autophagy Induction in SH-SY5Y Cells.
Biomol Ther (Seoul). 2014 Jul;22(4):275-81.


[3]. Liu Y et al. Chebulagic acid inhibits the LPS-induced expression of TNF-α and IL-1β in endothelial cells by suppressing MAPK activation. Exp Ther Med. 2015 Jul;10(1):263-268.

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